N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N,3-trimethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(9(2)3)4-5-8-6-7;;/h8H,4-6H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTJLJHBGFHFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)N(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172503-18-1 | |
| Record name | N,N,3-trimethylpyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Anticholinergic Properties
N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride is noted for its anticholinergic properties. Compounds with similar structures have been investigated for their ability to modulate cholinergic signaling, which is crucial for various physiological functions. These properties make it a candidate for developing medications aimed at treating conditions like overactive bladder and other disorders where cholinergic activity needs to be inhibited .
1.2. Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as an intermediate in the synthesis of several APIs. For instance, it can be utilized in the production of antihypertensive agents such as lercanidipine, which is used to manage high blood pressure. The synthesis involves using this compound as a building block to create more complex molecules through various chemical reactions .
Chemical Synthesis and Reaction Mechanisms
2.1. Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions to form C–N bonds. Such reactions are valuable for synthesizing anilines and other nitrogen-containing compounds, which are important in pharmaceuticals and agrochemicals . The efficiency of these reactions often depends on the specific conditions employed, including the choice of solvents and catalysts.
2.2. Structure-Activity Relationship (SAR) Studies
The compound has been involved in SAR studies aimed at optimizing the efficacy and selectivity of new drugs targeting specific diseases such as leishmaniasis. Understanding how structural variations affect biological activity helps in designing more effective therapeutics .
Case Studies and Research Findings
3.1. Antihypertensive Drug Development
Research has shown that derivatives of this compound can lead to the development of novel antihypertensive drugs with improved safety profiles and efficacy compared to existing medications . For example, studies have highlighted its role in synthesizing lercanidipine hydrochloride, demonstrating significant improvements in patient outcomes.
3.2. Antiparasitic Activity
Recent investigations into compounds derived from this compound have revealed potential antiparasitic activities against Leishmania species. These findings suggest that modifications of this compound could lead to new treatments for neglected tropical diseases .
Safety and Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. Data indicate that this compound may cause skin irritation and has harmful effects if ingested . Therefore, proper handling and safety protocols are crucial during research and application.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Anticholinergic Properties | Potential treatment for conditions requiring cholinergic modulation |
| Synthesis of APIs | Intermediate for antihypertensive drugs like lercanidipine |
| Cross-Coupling Reactions | Involvement in palladium-catalyzed reactions for C–N bond formation |
| Antiparasitic Activity | Investigated for efficacy against Leishmania species |
| Safety Considerations | Potential skin irritant; harmful if ingested |
Mechanism of Action
The mechanism of action of N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N,N,3-trimethylpyrrolidin-3-amine dihydrochloride include:
Stereoisomeric Derivatives
- (3R)-N,N-Dimethylpyrrolidin-3-amine dihydrochloride (CAS: 864448-61-3) :
- (3S)-3-Aminopyrrolidine dihydrochloride (CAS: 116183-81-4): Lacks methyl groups but retains the dihydrochloride salt form. Key Difference: The absence of N-methylation reduces lipophilicity, impacting membrane permeability .
Positional Isomers
- N,N,2-Trimethylpyrrolidin-3-amine dihydrochloride (CAS: 1803609-71-3) :
Functional Group Variants
- Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride (CAS: 208711-42-6): Features a methylene bridge between the pyrrolidine ring and dimethylamine group.
- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS: 5407-04-5) :
Piperidine-Based Analogs
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) :
Data Table: Structural and Functional Comparison
Research Findings and Key Differences
- Lipophilicity: this compound exhibits higher lipophilicity than unsubstituted analogs (e.g., 3-aminopyrrolidine dihydrochloride) due to methyl groups, enhancing cell membrane penetration .
- Stereochemical Impact : The (R)-enantiomer of N,N-dimethylpyrrolidin-3-amine dihydrochloride shows distinct binding affinities in receptor studies compared to its (S)-counterpart, underscoring the role of chirality in biological activity .
- Synthetic Utility : Linear analogs like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride are preferred in alkylation reactions, whereas cyclic amines (e.g., piperidine derivatives) are used in drug design for conformational stability .
Biological Activity
N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₆N₂
- SMILES : CC1(CCNC1)N(C)C
- InChIKey : BHGAPHJDUGWGCK-UHFFFAOYSA-N
The compound features a pyrrolidine ring with three methyl groups attached to the nitrogen atom, which influences its biological activity and solubility.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, β-amino acid derivatives have shown modest activity as neuraminidase inhibitors, which are critical in viral replication processes. Although specific data on this compound is limited, its structural analogs suggest potential antiviral mechanisms through inhibition of viral enzymes .
Antibacterial Activity
Recent studies have explored the antibacterial properties of related compounds. For example, macrocyclic derivatives containing terminal fragments similar to those in this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that:
- Macrocyclic compounds exhibited higher antibacterial activity than their monomeric counterparts.
- Conformational variations (e.g., cone vs. partial cone) influenced efficacy, with certain conformations showing enhanced bactericidal properties.
- Terminal functional groups played a critical role in determining antibacterial effectiveness .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in nucleotide synthesis pathways. For instance, dual inhibition of glycinamide ribonucleotide formyltransferase has been noted in structurally related compounds, indicating a potential pathway for antitumor activity .
- Membrane Interaction : The interaction with bacterial membranes has been suggested as a mechanism for antibacterial action. Compounds that alter membrane integrity can lead to increased permeability and cell death .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insight into its potential applications:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N,3-Trimethylpyrrolidin-3-amine dihydrochloride, and how can reaction conditions be optimized?
- The synthesis of tertiary amine hydrochlorides often involves alkylation or reductive amination followed by HCl salt formation. For pyrrolidine derivatives, alkylation of pyrrolidine precursors with methylating agents (e.g., methyl iodide) under controlled pH is common. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like quaternary ammonium salts .
Q. Which analytical methods are most reliable for characterizing purity and structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment (>98% purity, as seen in similar dihydrochlorides) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Elemental analysis ensures correct stoichiometry of the dihydrochloride salt .
Q. How should this compound be stored to ensure long-term stability?
- Store in airtight containers at 2–8°C, protected from moisture and light. Desiccants (e.g., silica gel) are recommended, as hygroscopicity can lead to hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Q. What are the primary research applications of this compound in pharmaceutical development?
- It is commonly used as a building block in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents. Its tertiary amine structure facilitates interactions with biological targets, making it valuable in structure-activity relationship (SAR) studies .
Q. What safety precautions are necessary when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact. Acute toxicity data for similar dihydrochlorides (e.g., LD₅₀ = 500 mg/kg in mice) suggest moderate toxicity. Work in a fume hood to prevent inhalation of fine particles .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in biological systems?
- Use in vitro binding assays (e.g., surface plasmon resonance) to study interactions with target proteins. Cationic dihydrochlorides like octenidine disrupt bacterial membranes via electrostatic interactions; analogous studies can be designed here .
Q. How should contradictory data on this compound’s efficacy in different assays be resolved?
- Compare assay conditions (pH, ionic strength) that may alter protonation states and activity. Validate purity across studies using HPLC and control for batch-to-batch variability. Statistical meta-analysis can identify confounding variables .
Q. What strategies optimize the use of this compound in multi-step synthetic pathways?
- Protect the amine group during early steps using Boc or Fmoc chemistry. In late-stage HCl salt formation, optimize counterion exchange (e.g., HCl gas in anhydrous ethanol) to maximize yield .
Q. How do in vitro and in vivo pharmacological profiles of this compound differ, and how can this gap be bridged?
- Conduct parallel in vitro (cell-based assays) and in vivo (murine models) studies. Pharmacokinetic profiling (e.g., bioavailability, tissue distribution) can explain discrepancies. Prodrug derivatization may enhance in vivo stability .
Q. What computational tools are effective for predicting structure-activity relationships (SAR) of this compound?
- Molecular docking (AutoDock, Schrödinger) models interactions with target receptors. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. QSAR models correlate structural modifications (e.g., methylation) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
